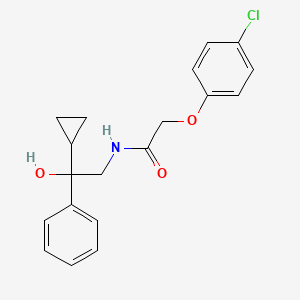

2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c20-16-8-10-17(11-9-16)24-12-18(22)21-13-19(23,15-6-7-15)14-4-2-1-3-5-14/h1-5,8-11,15,23H,6-7,12-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGNOUIJCBZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction Scheme:

Alternative Activation via Acid Chloride

Procedure:

-

Convert chloroacetic acid to chloroacetyl chloride using thionyl chloride (SOCl₂).

-

React with 4-chlorophenol in dichloromethane (DCM) with pyridine as base.

Preparation of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

Grignard Addition to Cyclopropyl Ketone

Steps:

Reductive Amination Pathway

Alternative Route:

-

Condense cyclopropyl phenyl ketone with ammonium acetate.

Amide Coupling Strategies

Classical Acid-Amine Coupling

Protocol:

Microwave-Assisted Synthesis

Optimization:

-

Reagents: HATU, DIPEA in DMF

-

Conditions: Microwave irradiation at 100°C for 20 minutes

Critical Reaction Parameters

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Scale-Up Considerations and Industrial Relevance

Cost-Effective Reagent Selection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that are involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, pharmacological activity, and synthesis methodologies.

Table 1: Structural and Pharmacological Comparison

Key Findings

Pharmacological Activity

- The target compound shares structural motifs with patented ATF4 inhibitors, which act on cancer pathways via protein regulation . In contrast, quinazoline-sulfonyl acetamides (e.g., compound 38 in ) exhibit direct anti-proliferative effects on cancer cell lines (e.g., IC₅₀ < 10 µM for MCF-7) .

- Simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide lack reported bioactivity but serve as intermediates for heterocyclic compounds .

Structural Features Cyclopropane vs. Aromatic Rings: The target compound’s cyclopropyl group may enhance metabolic stability compared to purely aromatic analogs (e.g., benzothiazole derivatives in ) , which often rely on π-π interactions for target binding. Hydroxy Group: The hydroxyl substituent in the phenylethyl chain could improve solubility relative to non-polar analogs like N-(methylsulfonyl)acetamide derivatives .

Synthesis and Yield

- Multicomponent reactions (e.g., Ugi reaction) used for N-cyclohexyl-2-(4-fluorophenyl)acetamide achieve high yields (81%) , whereas the target compound’s synthesis likely requires multi-step protocols due to its complex substituents.

Safety Profiles

- Diazene-containing analogs () pose skin sensitization risks (H317), whereas the hydroxy group in the target compound may reduce toxicity by improving excretion .

Table 2: Substituent Impact on Properties

Biological Activity

2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H22ClNO3

- Molecular Weight : 345.83 g/mol

The compound's biological activity is primarily attributed to its interaction with specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes and cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.

Inhibition of Osteoclastogenesis

A related compound, N-[2-(4-chlorophenoxy)phenyl]acetamide, was found to inhibit osteoclastogenesis, which is relevant for bone resorption diseases. This suggests that this compound may share similar properties, potentially making it a candidate for treating osteolytic disorders .

Case Studies

- Allergic Rhinitis Model : A study involving a mouse model of allergic rhinitis demonstrated that compounds structurally similar to this compound significantly reduced symptoms associated with allergic responses. The treatment led to decreased levels of IgE and other inflammatory markers in serum .

- Osteoporosis Treatment : In vivo experiments showed that related compounds effectively prevented bone loss in ovariectomized mice, indicating potential applications in osteoporosis management .

Efficacy Data Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide?

- Methodological Answer : A multi-step synthesis is typically employed, utilizing coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under controlled temperatures (0–5°C). Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:3 v/v) and purified using column chromatography. Key intermediates (e.g., N-(2-aminophenyl) derivatives) must be rigorously characterized via NMR and mass spectrometry to ensure structural fidelity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify the presence of cyclopropyl, hydroxy, and phenoxy groups. DMSO-d6 is a suitable solvent for resolving hydrogen-bonded hydroxyl protons .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., C–H···O interactions) and crystal packing, critical for understanding stability .

Q. How should researchers design initial biological activity screening for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) and antimicrobial susceptibility testing (MIC assays) based on structural analogs with chlorophenoxy and acetamide moieties. Use positive controls (e.g., known inhibitors) and replicate experiments across multiple cell lines to assess cytotoxicity .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to receptors/enzymes.

- Molecular Dynamics Simulations : Predicts interactions with hydrophobic pockets or catalytic sites, leveraging the cyclopropyl group’s steric effects .

- Mutagenesis Studies : Identifies critical residues in target proteins by comparing wild-type vs. mutant responses .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate findings using complementary methods (e.g., fluorescence polarization vs. calorimetry).

- Physicochemical Profiling : Assess solubility (via HPLC) and stability (under varying pH) to rule out assay artifacts caused by compound degradation .

- Meta-Analysis : Compare results with structurally related compounds (e.g., halogen-substituted acetamides) to identify trends .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate moieties to enhance bioavailability .

- Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP450-mediated oxidation of cyclopropane) using liver microsomes and LC-MS .

Data Contradiction & Structural Analysis

Q. How does the cyclopropyl group influence bioactivity compared to non-cyclopropyl analogs?

- Methodological Answer : Synthesize analogs replacing cyclopropane with cyclohexane or linear alkyl chains. Compare IC50 values in enzyme assays and computational docking scores. The cyclopropyl group’s rigidity may enhance target selectivity by reducing conformational flexibility .

Q. Why do stability studies show variability in shelf-life under identical storage conditions?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Variability often arises from residual solvents (e.g., DCM) or hygroscopicity of the hydroxy group. Lyophilization or storage under inert gas (N2) mitigates degradation .

Critical Research Gaps

- Structure-Activity Relationships (SAR) : Systematic substitution of the 4-chlorophenoxy group with other halogens (e.g., F, Br) is needed to evaluate potency trends .

- In Vivo Toxicity : Limited data exist on organ-specific toxicity; 28-day rodent studies with histopathology are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.